molecular formula C12H20O2 B14339765 prop-2-enyl 2-prop-2-enylhexanoate CAS No. 108233-82-5

prop-2-enyl 2-prop-2-enylhexanoate

Cat. No.: B14339765
CAS No.: 108233-82-5
M. Wt: 196.29 g/mol
InChI Key: XQFACCHYXDPIEJ-UHFFFAOYSA-N
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Description

Prop-2-enyl 2-prop-2-enylhexanoate is an organic compound classified as an ester. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-enyl 2-prop-2-enylhexanoate can be synthesized through the esterification reaction between hexanoic acid and prop-2-en-1-ol (allyl alcohol). The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 2-prop-2-enylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-enyl 2-prop-2-enylhexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of prop-2-enyl 2-prop-2-enylhexanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which may exert biological effects. The compound may also interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-enyl 2-prop-2-enylhexanoate is unique due to its dual prop-2-enyl groups, which impart specific chemical and physical properties. This structural feature distinguishes it from other esters and contributes to its unique applications in various fields .

Properties

CAS No.

108233-82-5

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

prop-2-enyl 2-prop-2-enylhexanoate

InChI

InChI=1S/C12H20O2/c1-4-7-9-11(8-5-2)12(13)14-10-6-3/h5-6,11H,2-4,7-10H2,1H3

InChI Key

XQFACCHYXDPIEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC=C)C(=O)OCC=C

Origin of Product

United States

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